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molecular formula C7H12O3 B1305616 4-Methyl-5-oxohexanoic acid CAS No. 6818-07-1

4-Methyl-5-oxohexanoic acid

Cat. No. B1305616
M. Wt: 144.17 g/mol
InChI Key: IEHMHYAHHVRZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04291170

Procedure details

Fraction (b) contains 95% by weight of ethyl ester of 3-methyl-4-oxopentane-1-carboxylic acid and 2% by weight of ethyl ester of 4-oxo-hexane-1-carboxylic acid. 41% of the total amount of ethyl acrylate has been converted. The efficiency in ethyl ester of 3-methyl-4-oxo-pentane-1-carboxylic acid amounts to 56% referred to the quantity of converted methyl ethyl ketone, and to 58% referred to the quantity of converted ethyl acrylate.
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:8](=[O:10])[CH3:9])[CH2:3][CH2:4][C:5]([OH:7])=[O:6].O=[C:12](CC)[CH2:13]CCC(O)=O.C(OCC)(=O)C=C>C(C(C)=O)C>[CH2:12]([O:6][C:5]([CH2:4][CH2:3][CH:2]([CH3:1])[C:8](=[O:10])[CH3:9])=[O:7])[CH3:13]

Inputs

Step One
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C
Step Three
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCC(=O)O)C(C)=O
Step Five
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CCCC(=O)O)CC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCC(=O)O)C(C)=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Ten
Name
ethyl ester
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)CCC(C(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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